molecular formula C6H3Cl2N3OS B1419957 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine CAS No. 1177273-70-9

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1419957
CAS RN: 1177273-70-9
M. Wt: 236.08 g/mol
InChI Key: KHVAKNVBHVGVCR-UHFFFAOYSA-N
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Description

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine (5-DCTO) is an organosulfur compound that is used in a variety of scientific research applications. 5-DCTO has been studied for its biochemical and physiological effects and its potential for applications in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Chemical Reactions : The formation of 1,3,4-oxadiazoles, including derivatives similar to 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine, has been achieved using various synthesis methods. Notably, compounds involving 1,3,4-oxadiazoles have been synthesized via reactions that involve different starting materials and conditions, leading to a range of structurally diverse products (Paepke et al., 2009), (Ramazani & Rezaei, 2010).

  • Molecular Structure Analysis : Detailed structural analyses, including X-ray diffraction studies, have been conducted to confirm the molecular structures of these compounds. This type of analysis is crucial for understanding the chemical properties and potential applications of 1,3,4-oxadiazoles (Paepke et al., 2009).

Biological Activities and Potential Applications

  • Antimicrobial and Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles have exhibited antimicrobial and antifungal activities, suggesting potential for therapeutic applications (El-Emam et al., 2004), (Nimbalkar et al., 2016).

  • Anti-Inflammatory and Antioxidant Effects : Some 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory and antioxidant activities, which could be beneficial in developing new medicinal compounds (Sravya et al., 2019).

  • Enzyme Inhibition and Therapeutic Potential : Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential use in treating conditions like dementia (Pflégr et al., 2022).

Industrial Applications

  • Corrosion Inhibition : In the field of materials science, some oxadiazole derivatives have been evaluated as corrosion inhibitors for metals, showcasing their utility in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3OS/c7-3-1-2(4(8)13-3)5-10-11-6(9)12-5/h1H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVAKNVBHVGVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C2=NN=C(O2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230580
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

CAS RN

1177273-70-9
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177273-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
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5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

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